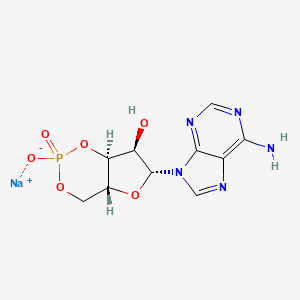

Adenosine-3',5'-cyclic monophosphate monosodium salt

Description

The Fundamental Role of Cyclic Adenosine (B11128) Monophosphate (cAMP) as a Second Messenger

Cyclic adenosine monophosphate (cAMP) is a pivotal second messenger molecule essential for intracellular signal transduction in a vast array of biological processes. wikipedia.org As a derivative of adenosine triphosphate (ATP), cAMP's primary function is to relay signals from extracellular stimuli—such as hormones and neurotransmitters that cannot penetrate the cell membrane—to internal cellular machinery. wikipedia.orgpressbooks.pub This process of signal conversion and amplification is fundamental to cellular communication. The synthesis of cAMP from ATP is catalyzed by the enzyme adenylyl cyclase (also known as adenylate cyclase), which is often activated by the binding of a ligand to a G protein-coupled receptor (GPCR) on the cell surface. pressbooks.pubmdpi.com

Once produced, cAMP exerts its influence by activating a cascade of downstream effectors. The most well-known of these is protein kinase A (PKA). pressbooks.pubnih.gov The binding of cAMP to the regulatory subunits of PKA causes the release of its active catalytic subunits. These catalytic units then phosphorylate specific serine and threonine residues on various substrate proteins, altering their activity and leading to a cellular response. wikipedia.org Beyond PKA, cAMP also directly regulates other proteins, including Exchange proteins activated by cAMP (EPACs), cyclic nucleotide-gated (CNG) ion channels, and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. wikipedia.orgnih.gov Through these interactions, cAMP modulates numerous physiological functions, including metabolism, gene regulation, immune responses, and neuronal activity. nih.govatsjournals.org The signal is terminated by the action of phosphodiesterases (PDEs), enzymes that hydrolyze cAMP into adenosine monophosphate (AMP), thus ensuring the transient nature of the signal. mdpi.comnih.gov

Historical Perspectives and Evolution of Cyclic AMP Research Paradigms

The discovery of cyclic AMP is a landmark in the history of biomedical science. In the mid-20th century, specifically starting in 1945, Earl W. Sutherland and his colleagues at Vanderbilt University began investigating how hormones like epinephrine (B1671497) trigger glycogen (B147801) breakdown in the liver. capes.gov.brnih.gov Their research culminated in the identification and characterization of cyclic AMP in 1956, a discovery that introduced the concept of the "second messenger" in signal transduction. capes.gov.brnih.gov For this groundbreaking work, which elucidated the mechanism of hormone action, Sutherland was awarded the Nobel Prize in Physiology or Medicine in 1971. wikipedia.orgcapes.gov.br

Initially, the paradigm of cAMP research was centered almost exclusively on its role as an activator of PKA. wikipedia.org This view held that the vast majority of cAMP's effects were mediated through PKA-dependent phosphorylation events. wikipedia.org However, the field has evolved significantly since these early days. A major shift occurred in 1998 with the discovery of a family of cAMP-sensitive proteins known as Exchange proteins activated by cAMP (EPACs), which function independently of PKA. wikipedia.org This finding broadened the understanding of cAMP signaling, revealing that it could operate through multiple, distinct pathways. Research has since continued to expand, uncovering the complexity of cAMP signaling and its regulation. The study of cyclic nucleotides has become a cornerstone of research into transmembrane signal transduction, receptor-effector coupling, and protein kinase cascades, with its impact recognized by five different Nobel Prizes over nearly 50 years. atsjournals.orgexlibrisgroup.com

Overview of Canonical and Non-Canonical Cyclic AMP Signaling Pathways

The signaling pathways initiated by cAMP can be broadly categorized into canonical (PKA-dependent) and non-canonical (PKA-independent) routes.

Canonical Pathway: The most common and well-characterized pathway begins with the activation of a G protein-coupled receptor (GPCR) by an extracellular ligand. pressbooks.pubmdpi.com This activation causes the associated G protein's α-subunit (specifically Gαs) to exchange guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP), leading to its activation. pressbooks.pub The activated Gαs subunit then stimulates transmembrane adenylyl cyclases (tmACs) to convert ATP into cAMP. wikipedia.orgpressbooks.pub The subsequent rise in intracellular cAMP concentration leads to the activation of PKA. mdpi.com Activated PKA can then phosphorylate a multitude of target proteins in the cytoplasm and nucleus. A key nuclear target is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation, regulates the expression of genes involved in a wide range of cellular functions. pressbooks.pub

Non-Canonical Pathways: Research has illuminated several PKA-independent signaling mechanisms for cAMP. A primary non-canonical pathway involves the Exchange proteins activated by cAMP (EPACs). nih.gov Like PKA, EPACs are directly activated by cAMP binding, but they function as guanine (B1146940) nucleotide exchange factors (GEFs) for small G proteins like Rap1 and Rap2, influencing processes such as cell adhesion and migration. patsnap.com Another significant non-canonical source of cAMP involves soluble adenylyl cyclase (sAC), which is distinct from the membrane-bound tmACs. nih.govbiorxiv.org sAC is activated by bicarbonate and calcium ions rather than G proteins, creating localized "microdomains" of cAMP that can regulate specific cellular events independently of GPCR stimulation. nih.govplos.org Studies have shown that both tmACs and sAC can be activated in the same cells, such as hippocampal neurons, and contribute to distinct signaling outcomes. nih.govbiorxiv.orgplos.org

Significance of Cyclic AMP Sodium and its Analogs in Cellular and Molecular Investigations

Cyclic AMP sodium is the sodium salt form of cyclic AMP. medchemexpress.comnih.gov This form is frequently used in research settings as a stable, water-soluble source of cAMP to directly activate intracellular signaling pathways. scbt.com By introducing Cyclic AMP sodium to cells, researchers can bypass the need for receptor activation and adenylyl cyclase stimulation, allowing for a focused investigation of the downstream effects of elevated cAMP levels. patsnap.commedchemexpress.com

To overcome challenges such as poor membrane permeability and rapid degradation by phosphodiesterases (PDEs), a variety of synthetic cAMP analogs have been developed. These analogs are invaluable tools for dissecting the complexities of cAMP signaling. researchgate.net They often feature chemical modifications that enhance their lipophilicity (allowing them to cross cell membranes) and their resistance to hydrolysis by PDEs. researchgate.netbiolog.de

Prominent examples of these analogs include:

Dibutyryl-cAMP (DB-cAMP): A cell-permeable analog that is converted intracellularly to the active cAMP moiety. patsnap.comstemcell.compatsnap.com It is widely used to stimulate cAMP-dependent processes, such as neurite outgrowth and gene expression. stemcell.compatsnap.com

8-Bromo-cAMP (8-Br-cAMP): Another membrane-permeable analog known for its resistance to PDE degradation. researchgate.netbiolog.de

8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP): A potent, lipophilic activator of PKA that is also used to study EPAC activation. glpbio.comcaymanchem.comglpbio.com

Sp-cAMPS and Rp-cAMPS analogs: These phosphorothioate (B77711) analogs are highly resistant to PDE degradation. The Sp-isomers (e.g., Sp-8-CPT-cAMPS) are potent activators of PKA, while the Rp-isomers (e.g., Rp-8-CPT-cAMP) act as competitive inhibitors, making them useful for distinguishing PKA-dependent from PKA-independent effects. biolog.decaymanchem.combiomol.com

These analogs allow for precise manipulation of cAMP signaling pathways, enabling researchers to activate or inhibit specific components of the pathway and thereby elucidate their roles in various cellular functions. researchgate.netcaymanchem.com

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

37839-81-9 |

|---|---|

Formule moléculaire |

C10H12N5NaO6P |

Poids moléculaire |

352.20 g/mol |

Nom IUPAC |

sodium (4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/t4-,6-,7-,10-;/m1./s1 |

Clé InChI |

QJOMQLIYJMMGDA-MCDZGGTQSA-N |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.[Na] |

SMILES canonique |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.[Na] |

Numéros CAS associés |

60-92-4 (Parent) |

Origine du produit |

United States |

Molecular Mechanisms of Cyclic Amp Action and Regulation

Biosynthesis and Degradation of Cyclic AMP

The intracellular levels of cAMP are meticulously balanced by the opposing actions of two enzyme superfamilies: adenylyl cyclases, which synthesize cAMP from ATP, and cyclic nucleotide phosphodiesterases, which degrade it. sigmaaldrich.comwikipedia.org

Adenylyl cyclases (ACs) are the enzymes responsible for catalyzing the conversion of ATP to cAMP and pyrophosphate. wikipedia.orgphysiology.org In mammals, there are nine membrane-bound isoforms (AC1-9) and one soluble isoform (AC10). wikipedia.orgfrontiersin.org These isoforms exhibit varied tissue distribution and are subject to complex regulation, allowing cells to generate specific cAMP signals in response to different stimuli. physiology.orgfrontiersin.org

The regulation of AC activity is primarily achieved through interactions with heterotrimeric G proteins, which are coupled to G protein-coupled receptors (GPCRs). wikipedia.orgoup.com Upon receptor activation by a ligand, the G protein dissociates into its α and βγ subunits. wikipedia.org The stimulatory G protein alpha subunit (Gαs) is a universal activator of all membrane-bound AC isoforms. physiology.org Conversely, the inhibitory G protein alpha subunit (Gαi) can inhibit certain AC isoforms, particularly AC5 and AC6. frontiersin.orgoup.com

Beyond G proteins, AC isoforms are also regulated by other signaling molecules, including calcium (Ca²⁺) and protein kinases. ahajournals.org This multi-faceted regulation allows adenylyl cyclases to act as key integration points for various signaling pathways. ahajournals.org For instance, some AC isoforms are stimulated by the Ca²⁺-binding protein calmodulin, while others are inhibited by Ca²⁺ or regulated by protein kinase C (PKC) and G protein βγ subunits. frontiersin.orgahajournals.org This diversity in regulation means that the same regulatory molecule can have stimulating effects on some isoforms and inhibitory or no effect on others. ahajournals.org

The mammalian AC isoforms can be categorized into four main regulatory groups:

Group I (AC1, AC3, AC8): Stimulated by Calcium/Calmodulin (Ca²⁺/CaM). frontiersin.org

Group II (AC2, AC4, AC7): Stimulated by G protein βγ subunits. frontiersin.org

Group III (AC5, AC6): Inhibited by Gαi and free Ca²⁺. frontiersin.org

Group IV (AC9): Uniquely regulated and largely insensitive to common AC regulators like forskolin (B1673556). frontiersin.org

| AC Isoform Group | Members | Primary Regulators |

|---|---|---|

| Group I | AC1, AC3, AC8 | Stimulated by Ca²⁺/Calmodulin |

| Group II | AC2, AC4, AC7 | Stimulated by Gβγ subunits |

| Group III | AC5, AC6 | Inhibited by Gαi and Ca²⁺ |

| Group IV | AC9 | Partially stimulated by Forskolin; insensitive to many other regulators |

The termination of cAMP signaling is as crucial as its initiation and is accomplished by cyclic nucleotide phosphodiesterases (PDEs). nih.govresearchgate.net These enzymes catalyze the hydrolysis of the 3',5'-cyclic phosphate (B84403) bond in cAMP and/or cyclic guanosine (B1672433) monophosphate (cGMP), converting them to their respective inactive 5'-monophosphate forms (AMP and GMP). sigmaaldrich.comnih.govmdpi.com

The PDE superfamily is extensive, comprising 11 distinct families (PDE1-PDE11) in mammals. sigmaaldrich.comnih.gov This diversity is further amplified by the existence of multiple genes within families and alternative mRNA splicing, resulting in a large number of PDE isoforms. sigmaaldrich.comnih.gov Different cell types express a unique combination of PDE isoforms, which are often localized to specific subcellular compartments. sigmaaldrich.comnih.gov This compartmentalization is critical for creating localized pools of cAMP, allowing for spatial and temporal control over signaling pathways and ensuring the specificity of cellular responses. nih.govfrontiersin.org

The various PDE families exhibit distinct specificities for their cyclic nucleotide substrates. sigmaaldrich.comnih.gov This substrate preference is a key feature that allows for differential regulation of cAMP and cGMP signaling pathways. researchgate.net

cAMP-Specific PDEs: PDE families 4, 7, and 8 exclusively hydrolyze cAMP. sigmaaldrich.commdpi.com

cGMP-Specific PDEs: PDE families 5, 6, and 9 are specific for the degradation of cGMP. sigmaaldrich.comresearchgate.net

Dual-Specificity PDEs: PDE families 1, 2, 3, 10, and 11 can hydrolyze both cAMP and cGMP. sigmaaldrich.commdpi.com

The specificity of these enzymes is determined by their structure, particularly within the conserved catalytic domain. sigmaaldrich.com A key glutamine residue within this domain "scans" the purine (B94841) ring of the substrate, and surrounding amino acids anchor this glutamine in different orientations to confer specificity for either cAMP, cGMP, or both. sigmaaldrich.com For example, PDE3 is often considered a cGMP-inhibited cAMP PDE because while it can hydrolyze both, its affinity (Km) for cGMP is much higher, meaning cGMP can act as a competitive inhibitor of cAMP hydrolysis. sigmaaldrich.com

| PDE Family | Substrate Specificity | Notes |

|---|---|---|

| PDE1 | cAMP and cGMP | Activated by Ca²⁺/Calmodulin |

| PDE2 | cAMP and cGMP | Activated by cGMP |

| PDE3 | cAMP and cGMP | Inhibited by cGMP |

| PDE4 | cAMP | Major cAMP-specific PDE in many inflammatory and immune cells. frontiersin.orgaai.org |

| PDE5 | cGMP | Target of drugs for erectile dysfunction. researchgate.netnih.gov |

| PDE6 | cGMP | Crucial in visual signal transduction (phototransduction). researchgate.net |

| PDE7 | cAMP | High affinity for cAMP. |

| PDE8 | cAMP | High affinity for cAMP. sigmaaldrich.com |

| PDE9 | cGMP | High affinity for cGMP. sigmaaldrich.com |

| PDE10 | cAMP and cGMP | - |

| PDE11 | cAMP and cGMP | - |

Since PDEs are the sole enzymes responsible for degrading cyclic nucleotides, their inhibition provides a powerful mechanism for elevating and sustaining intracellular cAMP levels. researchgate.netfrontiersin.org By blocking the activity of specific PDEs, the duration and amplitude of the cAMP signal generated by adenylyl cyclase are increased. sigmaaldrich.comontosight.ai This leads to enhanced activation of downstream effectors like Protein Kinase A (PKA). aai.org

Pharmacological inhibition of PDEs is a major therapeutic strategy for a wide range of conditions. nih.govnih.gov For instance, inhibiting PDE4, a cAMP-specific enzyme, is used to suppress inflammatory responses in diseases like chronic obstructive pulmonary disease (COPD) and psoriasis. mdpi.comfrontiersin.org The therapeutic potential of PDE inhibitors stems from the fact that different isoforms are expressed in different tissues and regulate distinct physiological processes. nih.gov This allows for the development of selective inhibitors that can target specific signaling pathways, thereby maximizing therapeutic benefit while minimizing side effects. nih.govontosight.ai The sustained cAMP signaling resulting from PDE inhibition can modulate immune cell activation, reduce the production of pro-inflammatory cytokines, and influence a variety of other cellular functions. mdpi.com

Cyclic Nucleotide Phosphodiesterases (PDEs) and Their Isoforms

Specificity and Substrate Preferences of PDEs

Primary Effector Proteins of Cyclic AMP Signaling

Once generated, cAMP exerts its effects by binding to and activating specific intracellular effector proteins. The primary and most well-understood effector of cAMP is the cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). patsnap.comprospecbio.com

Protein Kinase A is a key enzyme that, once activated by cAMP, phosphorylates a multitude of substrate proteins on serine or threonine residues, thereby altering their function and propagating the signal cascade. prospecbio.comwikipedia.org

In its inactive state, PKA exists as a holoenzyme composed of a tetramer of four subunits: two regulatory (R) subunits and two catalytic (C) subunits. wikipedia.orgmdpi.com The two regulatory subunits form a dimer that binds to the two catalytic subunits, holding them in an inactive conformation. nih.gov The regulatory subunit contains an autoinhibitory domain that blocks the active site of the catalytic subunit, preventing it from phosphorylating substrates. prospecbio.com

The activation of PKA is a direct consequence of rising intracellular cAMP levels. wikipedia.org The process involves the following steps:

Four molecules of cAMP (two for each regulatory subunit) bind to specific sites on the R subunits. wikipedia.org

This binding induces a significant conformational change in the regulatory subunits. nih.gov

The conformational change causes the regulatory subunits to release the now-active catalytic subunits. prospecbio.commdpi.com

The freed catalytic subunits are then able to diffuse within the cell and phosphorylate their specific target proteins, leading to the ultimate cellular response. prospecbio.com The classical model of PKA activation posits a physical dissociation of the C subunits from the R subunits. nih.gov However, some recent research suggests that under physiological cAMP concentrations, local activation of the catalytic domain might occur without a complete separation of the holoenzyme complex, especially when PKA is anchored to specific subcellular locations by A-Kinase Anchoring Proteins (AKAPs). prospecbio.comwikipedia.org Nevertheless, studies in neurons indicate that the dissociation of the subunits is required for PKA to regulate synaptic plasticity and transmission effectively. nih.gov The activity of PKA is eventually terminated by the reduction of cAMP levels through PDE activity, which allows the regulatory and catalytic subunits to reassociate into the inactive tetrameric holoenzyme. mdpi.comwikipedia.org

Protein Kinase A (PKA) Activation and Subunit Dynamics

PKA Isoform Specificity and Regulation

The PKA holoenzyme is a tetramer, comprising two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. sigmaaldrich.cnwikipedia.org The activation of PKA is triggered by the binding of four cAMP molecules to the two R subunits, which induces a conformational change leading to the release of the active C subunits. imrpress.com

Mammals express multiple isoforms of both R (RIα, RIβ, RIIα, RIIβ) and C subunits, allowing for the formation of diverse PKA holoenzymes. imrpress.com These isoforms exhibit distinct biochemical properties and subcellular localizations, which are critical for the specificity of cAMP signaling. The two major types of PKA, type I and type II, are distinguished by their R subunits and are anchored to specific cellular compartments by A-Kinase Anchoring Proteins (AKAPs). sigmaaldrich.cnrupress.org This compartmentalization ensures that cAMP signals are directed to specific substrates, thereby preventing indiscriminate phosphorylation. imrpress.comnih.gov The binding of cAMP to the R subunits is a cooperative process, ensuring a switch-like activation in response to increasing cAMP levels. imrpress.com

| PKA Type | Regulatory Subunit | Cellular Localization | Activation by cAMP |

|---|---|---|---|

| Type I | RIα, RIβ | Predominantly cytoplasmic. sigmaaldrich.cn | More sensitive to cAMP. imrpress.com |

| Type II | RIIα, RIIβ | Associated with cytoskeleton, organelles, and membranes via AKAPs. sigmaaldrich.cn | Less sensitive to cAMP. imrpress.com |

Phosphorylation Events Mediated by PKA

The active C subunits of PKA phosphorylate a vast array of proteins on serine and threonine residues, thereby altering their function. The consensus phosphorylation sequence for PKA is generally recognized as Arg-Arg-X-Ser/Thr, where X can be any amino acid. sigmaaldrich.cnportlandpress.com However, variations of this sequence exist, and a hydrophobic residue often follows the phosphorylated serine or threonine. researchgate.netneb.com

PKA-mediated phosphorylation regulates a wide spectrum of cellular processes:

Metabolism: PKA plays a pivotal role in metabolic regulation. For instance, it phosphorylates and activates enzymes involved in glycogenolysis and lipolysis, while simultaneously inhibiting enzymes responsible for glycogen (B147801) synthesis. slideshare.net

Gene Transcription: PKA can translocate to the nucleus and phosphorylate transcription factors, most notably the cAMP Response Element-Binding protein (CREB). nih.gov Phosphorylated CREB binds to specific DNA sequences known as cAMP response elements (CREs), thereby modulating the transcription of target genes. nih.gov

Ion Channel Activity: The function of numerous ion channels is modulated by PKA-dependent phosphorylation, which can alter their opening probability and conductance. nih.gov

Exchange Proteins Directly Activated by Cyclic AMP (EPACs)

Beyond the PKA pathway, cAMP can directly activate another class of effector proteins known as Exchange Proteins Directly Activated by Cyclic AMP (EPACs). nih.govebi.ac.uk These proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2. researchgate.netdiabetesjournals.org

EPAC Isoforms and Guanine Nucleotide Exchange Factor (GEF) Activity

Two primary isoforms, EPAC1 and EPAC2, have been identified, each with distinct tissue distribution and regulatory properties. researchgate.netdiabetesjournals.org Both isoforms possess a regulatory region containing a cyclic nucleotide-binding (CNB) domain and a catalytic region with GEF activity. mdpi.com In the absence of cAMP, the regulatory domain auto-inhibits the catalytic domain. diabetesjournals.orgahajournals.org The binding of cAMP to the CNB domain induces a conformational change that relieves this inhibition, thereby activating the GEF function of EPAC. mdpi.comahajournals.org

| Isoform | Key Structural Features | Primary Function |

|---|---|---|

| EPAC1 | Single high-affinity CNB domain. researchgate.net | Acts as a GEF for Rap1 and Rap2. bmbreports.org |

| EPAC2 | Contains two CNB domains, with the N-terminal one having a lower affinity for cAMP. researchgate.net | Also functions as a GEF for Rap1 and Rap2, with distinct regulatory inputs. bmbreports.org |

Activation of Ras Superfamily GTPases by EPAC

Upon activation by cAMP, EPACs catalyze the exchange of GDP for GTP on Rap1 and Rap2, thereby converting them to their active, GTP-bound state. researchgate.netdiabetesjournals.org Activated Rap proteins, in turn, interact with a variety of downstream effectors to regulate processes such as cell adhesion, junction formation, and secretion. nih.govnih.gov The EPAC-Rap signaling axis represents a PKA-independent pathway through which cAMP can exert its physiological effects. ebi.ac.uk

Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Ion Channels

Cyclic AMP can also directly modulate the activity of specific ion channels, namely the Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) channels. researchgate.netdiabetesjournals.orged.ac.ukresearchgate.net This direct gating mechanism is distinct from the indirect regulation via PKA-mediated phosphorylation.

Direct Gating Mechanisms by Cyclic AMP

Both CNG and HCN channels possess a C-terminal cyclic nucleotide-binding domain (CNBD) that directly binds cAMP. researchgate.net This binding event induces a conformational change in the channel protein, leading to the opening of the ion pore. researchgate.net

CNG Channels: These channels are crucial for sensory transduction in photoreceptors and olfactory neurons. ed.ac.ukresearchgate.net They are non-selective cation channels that are opened by the direct binding of cyclic nucleotides, leading to membrane depolarization. fsu.edu

HCN Channels: Predominantly found in the heart and nervous system, HCN channels are unique in that they are gated by both membrane hyperpolarization and cyclic nucleotides. ed.ac.ukresearchgate.net The binding of cAMP to HCN channels shifts their voltage-dependent activation to more depolarized potentials, thereby increasing their activity at physiological membrane potentials. ed.ac.ukresearchgate.net This modulation is fundamental to the generation of rhythmic activity in pacemaker cells.

Cation Selectivity and Flux Regulation

Cyclic AMP Receptor Protein (CAP) in Prokaryotic Systems

In prokaryotes like Escherichia coli, cAMP's primary role is to signal low glucose levels. This signaling is mediated by the Cyclic AMP Receptor Protein (CRP), also known as the Catabolite Activator Protein (CAP). asm.orgkhanacademy.orgwikipedia.org CRP is a global transcriptional regulator that, when bound to cAMP, undergoes a conformational change allowing it to bind to specific DNA sequences in the promoters of numerous genes. wikipedia.orguniprot.org This binding activates the transcription of genes involved in the metabolism of alternative carbon sources when glucose is scarce. khanacademy.orgwikipedia.org The CRP-cAMP complex activates transcription by interacting directly with RNA polymerase, facilitating its binding to the promoter and initiating transcription. wikipedia.orgnih.gov The CRP protein is a homodimer, with each subunit having a domain for cAMP binding and a domain for DNA binding. wikipedia.org

Cross-talk with Other Intracellular Signaling Pathways

The cellular response to cAMP is not isolated but is intricately connected with other signaling pathways, creating a complex network that allows for fine-tuned regulation of cellular functions.

Interactions with Calcium Signaling Pathways

The interplay between cAMP and calcium (Ca²⁺) signaling pathways is a fundamental aspect of cellular regulation. spandidos-publications.comfrontiersin.org These two second messengers can act synergistically or antagonistically to control a wide range of cellular processes. spandidos-publications.comnih.gov For instance, in some secretory cells, the combination of agents that increase cAMP and cytosolic Ca²⁺ leads to a more potent secretory response. nih.gov This cross-talk can occur at multiple levels, including the regulation of each other's synthesis and degradation. frontiersin.org For example, cAMP levels can influence the release of Ca²⁺ from intracellular stores. spandidos-publications.com Modeling studies suggest that the interaction between cAMP and calcium signaling can lead to complex dynamics, including oscillations in the concentrations of both messengers. plos.orgresearchgate.net

Integration with Mitogen-Activated Protein Kinase (MAPK) Cascades

The cAMP pathway is also tightly integrated with the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to cell proliferation, differentiation, and survival. plos.orggeorgefox.edujove.com The nature of this interaction is often cell-type specific, with cAMP capable of either activating or inhibiting the MAPK pathway. georgefox.edunih.gov In some cells, cAMP can activate the MAPK cascade, for example, through the activation of B-Raf. georgefox.eduresearchgate.net In other contexts, cAMP can inhibit the MAPK pathway, for instance, by interfering with the activation of Raf-1 by Ras. nih.gov This dual regulatory capacity allows cAMP to have opposing effects on cell growth in different cellular environments. georgefox.edunih.gov The integration of these pathways allows cells to respond to a diverse range of stimuli in a highly regulated manner. plos.orgoup.com For instance, in some contexts, cAMP-dependent protein kinase (PKA) can phosphorylate and activate transcription factors like CREB, a process that can also be influenced by the MAPK pathway. mdpi.com

Modulation of NF-κB Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses. researchgate.netnih.gov Cyclic AMP has been shown to be a potent modulator of NF-κB activity, often exhibiting inhibitory effects. researchgate.netnih.gov Elevation of intracellular cAMP can suppress NF-κB-mediated gene transcription, contributing to the anti-inflammatory actions of cAMP. nih.govresearchgate.net The mechanisms underlying this inhibition are multifaceted and can include preventing the degradation of IκB, an inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus. ufmg.br In some instances, the inhibitory effect of cAMP on NF-κB transcription is thought to involve competition for limited amounts of the coactivator protein CBP/p300 between the NF-κB subunit p65 and the cAMP-responsive element-binding protein (CREB) when it is phosphorylated by PKA. aai.org However, the effect of cAMP on NF-κB is not universally inhibitory and can be context-dependent, with some studies reporting a stimulatory role. researchgate.netnih.gov This complexity highlights the nuanced regulatory control exerted by cAMP over this crucial inflammatory pathway. researchgate.net

Relationship with Transforming Growth Factor-beta (TGF-β) Signaling

The signaling pathways of cyclic AMP (cAMP) and Transforming Growth Factor-beta (TGF-β) are integral to numerous cellular functions, and their interaction creates a complex regulatory network. plos.org This cross-talk is bidirectional, with each pathway capable of modulating the other, leading to diverse and context-dependent cellular outcomes. The nature of this interaction can be synergistic, antagonistic, or independent, depending on the cell type and physiological state.

One primary mechanism of interaction involves cAMP enhancing TGF-β signaling. In breast cancer cells, for instance, an increase in intracellular cAMP levels potentiates TGF-β-dependent gene expression. plos.org This is achieved by upregulating the expression of the TGF-β Receptor I (TβRI) at the transcriptional level. plos.org The subsequent increase in TβRI enhances the phosphorylation of Smad3, a key intracellular mediator of TGF-β signaling, thereby amplifying the downstream effects of TGF-β. plos.orgresearchgate.net

Conversely, the TGF-β pathway can directly influence components of the cAMP signaling cascade. In certain contexts, TGF-β can activate Protein Kinase A (PKA), the principal effector of cAMP, through a mechanism that is independent of cAMP itself. mdpi.comphysiology.org Research indicates that an activated Smad3/Smad4 complex, formed downstream of the TGF-β receptor, can physically interact with the regulatory subunits of PKA. physiology.org This interaction leads to the dissociation and activation of the PKA catalytic subunit, which can then phosphorylate its targets. mdpi.comphysiology.org

A significant target in this cross-talk is the cAMP Response Element Binding Protein (CREB). TGF-β has been shown to induce the rapid phosphorylation of CREB at serine-133 in a TGF-β receptor-dependent manner. physiology.orgnih.gov This phosphorylation can mediate some of TGF-β's effects, such as the repression of the cyclin A gene in vascular smooth muscle cells. nih.gov

The interaction is not always stimulatory. In some cells, TGF-β signaling exerts an inhibitory effect on the cAMP pathway. For example, in human pulmonary artery smooth muscle cells, TGF-β1 can attenuate the production of cAMP by downregulating the expression of specific adenylyl cyclase isoforms. ahajournals.org Similarly, in testicular Leydig cells, TGF-β1 signaling represses cAMP-induced steroidogenesis by interfering with the transactivation of the orphan nuclear receptor Nur77, a key regulator of steroidogenic gene expression. plos.org In primary thyroid epithelial cells, TGF-β1 selectively inhibits cAMP-dependent proliferation by preventing key cell cycle events, such as the association of the cyclin D3-cdk4 complex with the nuclear inhibitor p27kip1. molbiolcell.org

Table 1: Research Findings on the Interaction Between cAMP and TGF-β Signaling Pathways

| Cell Type | Interaction Summary | Key Molecular Players | Functional Outcome | Citations |

|---|---|---|---|---|

| Breast Cancer Cells | cAMP enhances TGF-β signaling. | TβRI, Smad3 | Potentiation of TGF-β-dependent gene expression. | plos.orgresearchgate.net |

| Vascular Smooth Muscle Cells | TGF-β induces CREB phosphorylation, mimicking cAMP's effect on some genes. | CREB, Cyclin A | Repression of cyclin A expression. | nih.gov |

| Pancreatic Acinar Cells | TGF-β activates PKA via a direct Smad3/Smad4 interaction, independent of cAMP. | PKA, Smad3, Smad4, CREB | PKA activation, CREB phosphorylation, growth inhibition. | physiology.org |

| Testicular Leydig Cells | TGF-β1 represses cAMP-induced gene expression. | Nur77, ALK5, Smad3 | Inhibition of steroidogenesis and testosterone (B1683101) production. | plos.org |

| Primary Thyroid Epithelial Cells | TGF-β1 selectively inhibits cAMP-dependent cell cycle progression. | Cyclin D3, cdk4, p27kip1 | Inhibition of proliferation. | molbiolcell.org |

| Human Pulmonary Artery Smooth Muscle Cells | TGF-β1 attenuates cAMP production. | Adenylyl Cyclase Isoforms 1, 2, 4 | Reduced cAMP generation in response to prostanoids. | ahajournals.org |

Interplay with Cyclic GMP (cGMP) Signaling

The signaling pathways of the two major cyclic nucleotides, cAMP and cGMP, are intricately linked. ahajournals.org This cross-talk is fundamental for regulating cellular processes, particularly in the cardiovascular system. nih.gov The primary mediators of this interplay are the dual-substrate cyclic nucleotide phosphodiesterases (PDEs), specifically the PDE2 and PDE3 families, which can hydrolyze cAMP. ahajournals.orgcapes.gov.br The intracellular concentration of cGMP acts as a crucial regulator for these enzymes, allowing it to modulate cAMP levels and downstream signaling. ahajournals.org

Negative Cross-Talk via PDE2

Phosphodiesterase 2 (PDE2) is allosterically activated by cGMP. ahajournals.orgresearchgate.net cGMP binds to a regulatory GAF domain on the PDE2 enzyme, which increases its catalytic activity and enhances the rate of cAMP hydrolysis. ahajournals.orgmdpi.com Consequently, an elevation in intracellular cGMP leads to a decrease in local cAMP concentrations. ahajournals.org This mechanism is often referred to as "negative cross-talk," where the cGMP signal attenuates the cAMP signal. researchgate.netahajournals.org This cGMP-mediated activation of PDE2 and the subsequent reduction in cAMP has been observed in various cell types, including cardiac myocytes and striatal neurons, where it can diminish the cellular response to stimuli that typically raise cAMP levels. ahajournals.orgfrontiersin.org

Positive Cross-Talk via PDE3

In contrast to PDE2, Phosphodiesterase 3 (PDE3) is competitively inhibited by cGMP. ahajournals.orgcapes.gov.br Although PDE3 can hydrolyze both cyclic nucleotides, it has a much higher affinity for cGMP, which, however, it hydrolyzes slowly. mdpi.commdpi.com As a result, cGMP acts as a competitive inhibitor of cAMP degradation by PDE3. ahajournals.org When cGMP levels rise, it occupies the active site of PDE3, preventing the breakdown of cAMP and leading to an increase in intracellular cAMP levels. ahajournals.org This interaction represents a "positive cross-talk," whereby the cGMP signal potentiates the cAMP signal. mdpi.com

Compartmentalization Dictates Signaling Outcomes

The ultimate effect of cGMP on cAMP signaling is highly dependent on the subcellular compartmentalization of the different PDE isoforms. ahajournals.orgnih.gov Cells maintain distinct signaling microdomains where specific PDEs are localized. mdpi.comnih.gov This spatial segregation allows cGMP to have opposing effects on cAMP levels within the same cell. ahajournals.org For example, in cardiac myocytes, cGMP generated by soluble guanylyl cyclase (sGC) can simultaneously activate PDE2 in one compartment (decreasing cAMP) and inhibit PDE3 in another (increasing cAMP). nih.gov This differential regulation allows for precise and localized control over PKA activity and the phosphorylation of specific downstream targets, ultimately affecting functions like myocyte contractility. nih.govnih.gov The source of cGMP (e.g., from nitric oxide-sensitive sGC or from natriuretic peptide-sensitive particulate guanylyl cyclases) can also determine which PDE is predominantly affected, adding another layer of regulatory complexity. ahajournals.orgnih.gov

The sensitivity of these PDEs to cGMP also differs. PDE3 is inhibited by low nanomolar concentrations of cGMP, whereas the activation of PDE2 requires higher cGMP concentrations, typically in the 200 to 500 nmol/L range. ahajournals.org This differential sensitivity ensures that varying levels of cGMP can elicit distinct patterns of cAMP signaling. ahajournals.org

Table 2: Role of Phosphodiesterases in cGMP-cAMP Signaling Interplay

| Enzyme Family | cGMP Regulation | Mechanism of Action on Enzyme | Effect on cAMP Level | Type of Cross-Talk | Citations |

|---|---|---|---|---|---|

| PDE2 | Activation | cGMP binds to an allosteric GAF domain, increasing the enzyme's hydrolytic activity toward cAMP. | Decrease | Negative | ahajournals.orgresearchgate.netmdpi.comahajournals.org |

| PDE3 | Inhibition | cGMP acts as a competitive inhibitor, binding to the catalytic site and preventing cAMP hydrolysis. | Increase | Positive | ahajournals.orgcapes.gov.brahajournals.orgmdpi.com |

Cellular Processes Modulated by Cyclic Amp Signaling

Regulation of Gene Expression and Transcription

Cyclic AMP signaling is a key regulator of gene expression, primarily through the activation of protein kinase A (PKA) and the exchange protein activated by cAMP (EPAC). genome.jpmdpi.com These pathways ultimately converge on transcription factors that modulate the expression of a wide array of genes.

A primary mechanism by which cAMP regulates gene transcription is through the phosphorylation of the cAMP response element-binding protein (CREB). frontiersin.orgontosight.ai An increase in intracellular cAMP activates PKA, which in turn phosphorylates CREB at a specific serine residue (Ser-133). frontiersin.orgontosight.aisdbonline.org This phosphorylation event is critical for CREB's transcriptional activity. ontosight.airesearchgate.net

Once phosphorylated, CREB binds to specific DNA sequences known as cAMP response elements (CREs), which are present in the promoter regions of numerous target genes. researchgate.netfrontiersin.org This binding facilitates the recruitment of transcriptional coactivators, such as CREB-binding protein (CBP), to the promoter region, leading to the initiation of gene transcription. ontosight.aisdbonline.org

Genes regulated by CREB are involved in a wide range of cellular functions, including cell survival, metabolism, and proliferation. frontiersin.orgnih.gov

Table 1: Examples of Genes Regulated by CREB

| Gene Name | Function | Reference |

|---|---|---|

| c-fos | Transcription factor involved in cell proliferation and differentiation | wikipedia.org |

| BDNF (Brain-Derived Neurotrophic Factor) | Neurotrophin involved in neuronal survival and plasticity | frontiersin.orgwikipedia.org |

| Tyrosine Hydroxylase | Enzyme involved in the synthesis of dopamine (B1211576) and other catecholamines | frontiersin.orgwikipedia.org |

| Somatostatin | Neuropeptide hormone that inhibits the secretion of other hormones | wikipedia.org |

| Cyclin A | Protein involved in cell cycle regulation | frontiersin.orgnih.gov |

| Cyclin D1 | Protein involved in cell cycle regulation | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

While PKA is a major effector of cAMP signaling in gene transcription, another key player is the exchange protein directly activated by cAMP (EPAC). genome.jpmdpi.com Both PKA and EPAC are activated by cAMP, but they can regulate gene expression through distinct and sometimes overlapping pathways. mdpi.com

PKA primarily exerts its effects through the phosphorylation of transcription factors like CREB. ontosight.ai In contrast, EPAC proteins (EPAC1 and EPAC2) act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. genome.jpbmbreports.orgnih.gov Activated Rap proteins can then influence gene expression through various downstream effectors. genome.jp

Research has shown that both PKA and EPAC can independently regulate the expression of specific sets of genes. For instance, in some cell types, PKA, but not EPAC, is responsible for cAMP-dependent growth arrest, while EPAC can regulate the expression of other genes related to different cellular functions. researchgate.net However, there are also instances of crosstalk and convergence between the two pathways. pnas.org For example, both pathways can be involved in the regulation of certain cellular processes, with PKA sometimes acting to inhibit EPAC-stimulated events. pnas.org

Cyclic AMP signaling has a significant impact on the expression of genes that control the cell cycle. pnas.org Depending on the cell type, an increase in cAMP can either stimulate or inhibit cell proliferation. pnas.org This regulation is often achieved by altering the expression of key cell cycle regulators.

For example, in some cell lines, cAMP can induce a G1-phase cell cycle arrest by upregulating the expression of cell cycle inhibitors like p21 and p27, and downregulating the expression of cyclins such as cyclin D3. pnas.orgahajournals.org In S49 lymphoma cells, treatment with a PKA-selective cAMP analog led to changes in the expression of approximately 4,500 genes, including many involved in cell cycle control. pnas.org Early induction of G1-phase checkpoint genes like Gadd45a was observed, followed by later downregulation of genes required for the G1/S-phase transition and DNA replication. pnas.org

Furthermore, the cyclin A gene, which is crucial for the S phase of the cell cycle, is inducible by the cAMP signaling pathway. nih.govmontclair.edu This induction is mediated through a CRE in the cyclin A promoter. nih.gov

Modulation of Gene Transcription by PKA and EPAC

Cellular Proliferation, Differentiation, and Development

The influence of cyclic AMP extends beyond gene expression to directly impact the fundamental processes of cellular proliferation, differentiation, and development.

Cyclic AMP can directly regulate the progression of the cell cycle at different phases. In many cell types, elevated cAMP levels lead to an arrest in the G1 phase of the cell cycle. ahajournals.orgnih.gov This G1 arrest can be mediated by the inhibition of cyclin-dependent kinases (CDKs), such as Cdk2 and Cdk4, and the upregulation of CDK inhibitors like p27Kip1. ahajournals.orgahajournals.org

In some cases, cAMP can also inhibit the progression through the S phase by inhibiting DNA replication. molbiolcell.org This can involve the dephosphorylation of the retinoblastoma protein (Rb) and an increase in the association of p21Cip1 with Cdk2-cyclin complexes, leading to the inhibition of Cdk2 kinase activity. molbiolcell.org

Furthermore, cAMP signaling can also delay progression through the G2 phase and entry into mitosis. jst.go.jp This can be associated with a delay in the accumulation of cyclin B1 protein, a key regulator of the G2/M transition. jst.go.jp In Euglena, oscillations in cAMP levels have been shown to mediate the phasing of the cell division cycle. biologists.com

Table 2: Effects of Cyclic AMP on Cell Cycle Regulators

| Cell Cycle Regulator | Effect of Increased cAMP | Cellular Outcome | Reference |

|---|---|---|---|

| Cyclin D1 | Downregulation | G1 arrest | ahajournals.org |

| Cyclin A | Induction at G1/S boundary | Progression through S phase | nih.govmontclair.edu |

| p27Kip1 | Upregulation | G1 arrest | ahajournals.orgahajournals.org |

| Cdk2 | Inhibition | G1 arrest, S phase inhibition | ahajournals.orgmolbiolcell.org |

| Cdk4 | Inhibition | G1 arrest | ahajournals.org |

| Rb (Retinoblastoma protein) | Dephosphorylation | G1 arrest, S phase inhibition | molbiolcell.org |

This table is interactive. Click on the headers to sort the data.

Cyclic AMP is a critical regulator of cell differentiation in a variety of cell types. mdpi.combiologists.comuni.lu Its role can be either to promote or inhibit differentiation, depending on the cellular context.

For instance, in adipocyte precursor cells, agents that elevate intracellular cAMP can promote adipose conversion. researchgate.net Similarly, in some immune cells, cAMP can influence their differentiation into specific subsets. uni.lu In the context of osteogenic differentiation of adipose-derived mesenchymal stem cells, upregulation of cAMP at early stages can inhibit the expression of osteogenic markers, but at later stages, it can significantly increase mineralization. mdpi.com

In the slime mold Dictyostelium discoideum, cAMP plays a dual role in prespore differentiation by first inducing cell contact and then promoting the subsequent differentiation process. biologists.com Furthermore, cAMP analogs like dibutyryl-cAMP can induce the morphological differentiation of astrocytes. stemcell.com

The diverse effects of cyclic AMP on differentiation are often mediated through the regulation of lineage-specific transcription factors and signaling pathways.

Role in Cell Adhesion and Migration

Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger that influences a wide array of cellular functions, including cell adhesion and migration. nih.govahajournals.org Its role is complex, with effects varying depending on the cell type and the spatial and temporal dynamics of cAMP signaling. ahajournals.orgfrontiersin.org

The regulation of cell adhesion by cAMP is multifaceted. In some instances, elevated cAMP levels promote integrin-mediated cell adhesion. capes.gov.brnih.gov This can occur through the activation of Exchange protein directly activated by cAMP (Epac), a guanine nucleotide exchange factor for the small GTPase Rap1. capes.gov.brnih.govrupress.org The Epac-Rap1 signaling pathway can be triggered by external stimuli, such as the activation of Gαs-coupled β2-adrenergic receptors, leading to enhanced cell adhesion to the extracellular matrix protein fibronectin. capes.gov.brnih.govrupress.org This process appears to be independent of Protein Kinase A (PKA), another primary effector of cAMP. nih.govrupress.org Furthermore, the recruitment of Epac1 to the plasma membrane, a critical step for its function in adhesion, is facilitated by its interaction with activated ezrin-radixin-moesin (ERM) proteins. nih.gov Disruption of this interaction impairs Epac1-mediated cell adhesion. nih.gov

Conversely, in other contexts, increased cAMP can lead to a decrease in cell adhesion. For example, in mouse embryonic stem cells, elevation of cAMP has been shown to induce the disruption of cell junctions, including gap junctions, adherens junctions, and tight junctions, thereby reducing cell adhesion. researchgate.net This effect is mediated through the activation of Rac1 and Cdc42, leading to a decrease in the expression of junctional proteins like connexin 43, E-cadherin, and occludin at the plasma membrane. researchgate.net

The influence of cAMP on cell migration is equally intricate. While it is known to regulate cytoskeletal dynamics and cell shape, its effect on migration can be either stimulatory or inhibitory. ahajournals.orgbiologists.com In some cell types, such as fibroblasts and epithelial cells, localized increases in PKA activity at the leading edge can promote migration. frontiersin.org In mouse embryonic stem cells, cAMP enhances migration by coordinating the disruption of cell junctions with actin cytoskeleton remodeling. researchgate.netnih.gov This involves the activation of Rac1 and Cdc42, which in turn modulates the activity of proteins involved in actin dynamics. nih.gov

However, in other cell types, including T lymphocytes and certain cancer cells, a general increase in cAMP levels has an inhibitory effect on migration. frontiersin.orgnih.govresearchgate.netnih.gov In T cells, transient bursts of cAMP can alter the cell's trajectory by inducing the reorganization of the actomyosin (B1167339) cytoskeleton and promoting the retraction of the lamellipodium. frontiersin.org In pancreatic cancer cells, elevated cAMP levels, acting through PKA, have been shown to inhibit both basal and growth factor-directed migration and invasion by decreasing the activity of the small G proteins RhoA and RhoC, leading to a less motile phenotype. researchgate.netnih.gov Similarly, in mouse embryonic fibroblasts and breast tumor cells, cAMP interferes with Rac-induced lamellipodium formation, a critical step for cell movement. nih.gov

The diverse effects of cAMP on cell adhesion and migration are summarized in the table below, highlighting the context-dependent nature of its signaling.

| Cellular Process | Effect of Increased cAMP | Key Mediators | Cell Type Examples |

| Cell Adhesion | Promotion | Epac1, Rap1, ERM proteins | Ovcar3 cells capes.gov.brnih.gov |

| Inhibition | Rac1, Cdc42 | Mouse embryonic stem cells researchgate.net | |

| Cell Migration | Promotion | PKA, Rac1, Cdc42 | Fibroblasts, Epithelial cells, Mouse embryonic stem cells frontiersin.orgnih.gov |

| Inhibition | PKA, RhoA, RhoC | T lymphocytes, Pancreatic cancer cells, Mouse embryonic fibroblasts frontiersin.orgnih.govresearchgate.netnih.gov |

Regulation of Exocytosis and Secretion

Cyclic AMP is a key regulator of exocytosis and secretion in a variety of cell types, including those in secretory epithelia and glands. nih.govnih.gov Its signaling pathways often interact and synergize with calcium (Ca2+) signaling to fine-tune the secretory response. nih.govnih.gov

In secretory epithelia, both cAMP/PKA and Ca2+ pathways are primary signaling systems that control most glandular functions. nih.govnih.gov These pathways can regulate each other's activity and cooperate to produce a physiological response. nih.gov For instance, synergistic actions between Ca2+ and cAMP signaling have been observed in gastric pepsinogen and acid secretion, exocytosis by pancreatic acini, catecholamine secretion, and mucus secretion in the airway. nih.gov

The mechanism of cAMP-mediated secretion often involves the activation of Protein Kinase A (PKA). In salivary glands, sympathetic stimulation leads to the accumulation of intracellular cAMP, which in turn causes the secretion of proteins like amylase and mucin. genome.jp This is in contrast to parasympathetic stimulation, which primarily elevates intracellular Ca2+ to induce fluid secretion. genome.jp In the context of sweat glands, an increase in intracellular cAMP can trigger sweat secretion. probiologists.com This process can be influenced by bioactive peptides like vasoactive intestinal polypeptide (VIP), which can increase cAMP levels. probiologists.com The translocation of aquaporin-5 (AQP5), a water channel crucial for fluid secretion, can be promoted by the phosphorylation of AQP5 through the cAMP/PKA pathway. probiologists.com

In pancreatic β-cells, cAMP plays a crucial role in amplifying glucose-stimulated insulin (B600854) secretion. researchgate.net Glucose metabolism leads to the production of ATP, which closes ATP-sensitive potassium channels, causing an influx of Ca2+ that triggers insulin release. researchgate.net ATP also promotes the formation of cAMP, which further enhances secretion through the activation of both PKA and Epac2. researchgate.net Hormones like glucagon (B607659) and GLP-1 can also activate cAMP production, leading to increased insulin release. researchgate.net

Furthermore, in airway submucosal glands, agents that raise intracellular cAMP levels, such as VIP, stimulate fluid secretion in a manner that requires the cystic fibrosis transmembrane conductance regulator (CFTR). jci.org This cAMP-dependent secretion also necessitates a rise in intracellular Ca2+ concentration, which is released from inositol (B14025) trisphosphate (InsP3)-sensitive stores. jci.org This highlights a critical crosstalk where cAMP can mobilize Ca2+ to facilitate secretion. jci.org

The table below summarizes the role of cAMP in regulating exocytosis and secretion in different tissues.

| Tissue/Cell Type | Secretory Product | Effect of cAMP | Key Signaling Components |

| Salivary Glands | Amylase, Mucin | Stimulation of protein secretion | PKA genome.jp |

| Sweat Glands | Sweat | Stimulation of fluid secretion | PKA, AQP5 probiologists.com |

| Pancreatic β-cells | Insulin | Amplification of glucose-stimulated secretion | PKA, Epac2 researchgate.net |

| Airway Submucosal Glands | Fluid | Stimulation of fluid secretion | CFTR, Ca2+ jci.org |

| Gastric Glands | Pepsinogen, Acid | Synergistic stimulation with Ca2+ | nih.gov |

| Pancreatic Acini | Digestive Enzymes | Synergistic stimulation with Ca2+ | nih.gov |

Ion Homeostasis and Membrane Potential Regulation

Modulation of Potassium Channels (e.g., Kv7, IRK1)

Cyclic AMP signaling plays a significant role in modulating the activity of various potassium channels, thereby influencing cellular excitability and membrane potential. researchgate.netfrontiersin.org Among the potassium channels regulated by cAMP are the voltage-gated Kv7 (KCNQ) channels and inwardly rectifying potassium (IRK) channels. researchgate.netfrontiersin.org

Kv7 Channels:

The Kv7 family of potassium channels, encoded by the KCNQ genes, are crucial for setting the resting membrane potential and controlling excitability in a wide range of cells, including cardiac myocytes, neurons, and smooth muscle cells. researchgate.netfrontiersin.orgtandfonline.com The regulation of Kv7 channels by cAMP is complex and can be cell-type specific. researchgate.netfrontiersin.org In general, an increase in intracellular cAMP levels tends to enhance Kv7 channel activity, leading to membrane hyperpolarization. tandfonline.com

In vascular smooth muscle, cAMP-dependent activation of Kv7 channels contributes to vasodilation. tandfonline.commdpi.com For example, relaxations of the rat renal artery induced by isoproterenol, which elevates cAMP, are attenuated by Kv7 channel blockers or knockdown of the Kv7.4 subunit. tandfonline.com While Kv7.4 was initially thought to be the primary target, evidence suggests that heteromeric Kv7.4/Kv7.5 channels are the main mediators of cAMP effects in systemic arteries. mdpi.com In the intestine, cAMP enhances the current through Kv7.1-KCNE3 channels, which hyperpolarizes the cell membrane and provides the driving force for chloride secretion. frontiersin.org

The molecular mechanisms of cAMP-dependent regulation of Kv7 channels can involve direct and indirect pathways. While some studies point to the involvement of PKA-mediated phosphorylation, the precise details remain an active area of research. researchgate.net

Sodium-Activated Potassium (KNa) Channels:

In certain neurons, cAMP can modulate the activity of sodium-activated potassium (KNa) channels. For instance, in Kenyon cells of the cricket, the application of a membrane-permeable cAMP analog enhances the activity of KNa channels, an effect that is reduced by a PKA inhibitor. nih.gov In dorsal root ganglion neurons, elevations in cAMP that activate PKA can lead to a reduction of native Slack channels (a type of KNa channel) at the plasma membrane through internalization. nih.gov

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels:

HCN channels, which are permeable to both Na+ and K+, are directly activated by hyperpolarization and their activity is stimulated by the direct binding of intracellular cyclic nucleotides, including cAMP. frontiersin.orgguidetopharmacology.org This stimulation shifts the activation curve of HCN channels to more positive voltages, increasing the "funny current" (If) in the heart and the h-current (Ih) in neurons, which are important for pacemaking activity and neuronal firing. frontiersin.orgguidetopharmacology.org

The following table summarizes the modulation of different potassium channels by cAMP.

| Potassium Channel Type | Effect of Increased cAMP | Proposed Mechanism | Physiological Consequence |

| Kv7 (KCNQ) Channels | Enhanced activity | PKA-dependent phosphorylation, direct effects | Vasodilation, intestinal fluid secretion frontiersin.orgtandfonline.commdpi.com |

| Sodium-Activated K+ (KNa) Channels | Enhanced activity or reduced surface expression | PKA-dependent modulation | Regulation of neuronal excitability nih.gov |

| HCN Channels | Enhanced activity (depolarizing shift in activation) | Direct binding of cAMP | Increased pacemaker activity, regulation of neuronal firing frontiersin.orgguidetopharmacology.org |

Regulation of Sodium Channel Biosynthesis and Activity

Cyclic AMP signaling pathways have been shown to influence both the activity and the synthesis of sodium channels. In vitro studies have demonstrated that purified sodium ion channels from rat brain can be phosphorylated by cAMP-dependent protein kinase. jneurosci.org This phosphorylation has been linked to alterations in sodium ion flux, suggesting a direct modulatory role of cAMP on channel function. jneurosci.org

Furthermore, research on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are permeable to both sodium and potassium ions, reveals a direct regulatory mechanism by cAMP. frontiersin.orgguidetopharmacology.org These channels are activated by membrane hyperpolarization, and the binding of cAMP directly to the channel protein enhances their activity by shifting their activation to more positive voltages. frontiersin.orgguidetopharmacology.org This modulation is crucial for the "funny current" (If) in cardiac pacemaker cells and the h-current (Ih) in neurons, playing a key role in rhythmic firing and neuronal excitability. frontiersin.orgguidetopharmacology.org

Impact on Calcium Fluxes through CNG Channels

Cyclic AMP is a direct activator of cyclic nucleotide-gated (CNG) channels, which are non-selective cation channels permeable to sodium, potassium, and notably, calcium ions. wikipedia.orgnih.govnih.govphysiology.org The activation of CNG channels by cAMP leads to membrane depolarization and an increase in the intracellular calcium concentration. nih.govnih.gov This influx of calcium through CNG channels is a critical signaling event in various physiological processes. pnas.org

CNG channels are heterotetrameric complexes, and their subunit composition determines their biophysical properties, including their sensitivity to cyclic nucleotides and their permeability to different ions. guidetopharmacology.orgnih.govphysiology.org The ability of these channels to conduct calcium varies among different members of the CNG channel family. nih.gov

In olfactory sensory neurons, the binding of an odorant to its receptor triggers an increase in intracellular cAMP. nih.govpnas.org This rise in cAMP directly opens CNG channels, leading to an influx of both sodium and calcium ions. nih.govpnas.org The resulting depolarization, augmented by the activation of calcium-activated chloride channels, generates an action potential that signals the detection of the odor. nih.gov The calcium influx through CNG channels also plays a role in sensory adaptation by triggering a calmodulin-dependent feedback mechanism that reduces the sensitivity of the CNG channels to cAMP. nih.govpnas.org

Similarly, in photoreceptor cells, although cGMP is the primary cyclic nucleotide involved in the dark current, CNG channels are the effectors that allow the influx of sodium and calcium. nih.gov

The table below details the impact of cAMP on calcium fluxes via CNG channels in different cellular contexts.

| Cell Type | Physiological Process | Role of cAMP-Mediated Ca2+ Influx via CNG Channels |

| Olfactory Sensory Neurons | Olfactory Signal Transduction | Initiates depolarization and subsequent action potential generation; contributes to sensory adaptation nih.govpnas.org |

| Spermatozoa | Chemotaxis and Acrosomal Exocytosis | Potentially involved in cGMP-stimulated calcium influx, though the precise role of cAMP is less defined wikipedia.org |

| Various Tissues (e.g., brain, heart, kidney) | Diverse Cellular Functions | Contributes to changes in membrane potential and intracellular calcium signaling wikipedia.org |

Metabolic Regulation

Cyclic AMP is a central regulator of metabolism, influencing glucose and lipid homeostasis in various tissues, including the liver, pancreas, skeletal muscle, and adipose tissue. bioscientifica.commdpi.comresearchgate.netnih.gov The metabolic effects of cAMP are largely mediated through the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of numerous enzymes and transcription factors involved in metabolic pathways. bioscientifica.com

In the context of glucose metabolism, cAMP plays a multifaceted role. bioscientifica.commdpi.com In the liver, particularly during fasting, elevated cAMP levels activate PKA, which leads to the inhibition of glycogen (B147801) synthase and the activation of glycogen phosphorylase, thereby promoting glycogenolysis and increasing blood glucose. mdpi.com Additionally, cAMP is involved in stimulating gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. mdpi.comresearchgate.net In pancreatic β-cells, cAMP has a stimulatory effect on insulin secretion, acting as a positive modulator of glucose-stimulated insulin release. researchgate.netmdpi.com

Regarding lipid metabolism, cAMP signaling is a key driver of lipolysis, the breakdown of stored triglycerides in adipose tissue. researchgate.netthieme-connect.com Hormonal signals that increase intracellular cAMP levels activate PKA, which then phosphorylates and activates key lipolytic enzymes such as adipocyte-specific triglyceride lipase (B570770) and hormone-sensitive lipase. researchgate.net PKA also phosphorylates perilipin, a protein associated with lipid droplets, which facilitates the access of lipases to the stored fats. researchgate.netthieme-connect.com Furthermore, in the liver, glucagon-stimulated extracellular cAMP has been shown to regulate hepatic lipid metabolism by promoting fatty acid oxidation. bioscientifica.comnih.gov This occurs through the activation of AMP-activated protein kinase (AMPK), which then phosphorylates and increases the transcriptional activity of PPARα, a key regulator of fatty acid oxidation genes. bioscientifica.com

The table below provides a summary of the key metabolic processes regulated by cAMP.

| Metabolic Pathway | Tissue | Effect of Increased cAMP | Key Downstream Effectors |

| Glycogenolysis | Liver | Stimulation | PKA, Glycogen Phosphorylase mdpi.com |

| Gluconeogenesis | Liver | Stimulation | PKA, CREB mdpi.comresearchgate.net |

| Insulin Secretion | Pancreatic β-cells | Stimulation | PKA, Epac2 researchgate.netmdpi.com |

| Lipolysis | Adipose Tissue | Stimulation | PKA, Adipocyte-specific triglyceride lipase, Perilipin researchgate.netthieme-connect.com |

| Fatty Acid Oxidation | Liver | Stimulation | Extracellular cAMP, AMPK, PPARα bioscientifica.comnih.gov |

Role in Glycogenolysis and Glucose Metabolism

Cyclic adenosine monophosphate (cAMP) is a pivotal second messenger in the regulation of glucose homeostasis, particularly in the process of glycogenolysis—the breakdown of glycogen into glucose. nih.gov This signaling cascade is a primary mechanism by which the body mobilizes stored glucose in response to energy demands. libretexts.org In the liver, glycogenolysis is crucial for maintaining blood glucose levels during fasting periods, while in muscle cells, it provides a rapid source of glucose-6-phosphate for glycolysis to generate energy for contraction. nih.gov

The process is typically initiated by hormones such as adrenaline (epinephrine) and glucagon binding to their respective G protein-coupled receptors (GPCRs) on the cell surface. nih.govlibretexts.org This binding activates adenylyl cyclase, an enzyme that synthesizes cAMP from ATP. open.edu The subsequent elevation in intracellular cAMP concentration activates Protein Kinase A (PKA). libretexts.orgopen.edu PKA then phosphorylates and activates another enzyme, glycogen phosphorylase kinase (GPK). libretexts.org Activated GPK, in turn, phosphorylates and activates glycogen phosphorylase (GP), the key enzyme that catalyzes the cleavage of glycogen into glucose-1-phosphate. nih.govlibretexts.org

Simultaneously, to prevent a futile cycle of glucose breakdown and synthesis, PKA also phosphorylates and inhibits glycogen synthase (GS), the enzyme responsible for glycogen synthesis. libretexts.org This dual action ensures that glucose is made available for metabolic use by the cell. libretexts.org In the liver, the increase in cAMP, driven primarily by glucagon during exercise, is also essential for promoting gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. nih.gov This is achieved partly by maintaining low levels of fructose-2,6-bisphosphate, a potent activator of glycolysis and inhibitor of gluconeogenesis. nih.gov

Table 1: Key Proteins in cAMP-Mediated Glycogenolysis

Broader Effects on Cellular Metabolism

The influence of cyclic AMP extends beyond glucose regulation, modulating a wide array of metabolic pathways. mdpi.comnih.gov As a universal second messenger, cAMP signaling is integral to how organisms respond to their environment by finely tuning metabolic reactions. libretexts.orgmdpi.com The effects are highly cell-type-specific; for instance, while adrenaline stimulation leads to glycogenolysis in muscle cells, it promotes the breakdown of triglycerides in fat cells, all mediated by cAMP. open.edu

The primary effector for most of cAMP's metabolic actions is PKA, which phosphorylates numerous enzymes involved in various cellular processes. open.edunih.gov This regulation controls fundamental activities such as cell growth, DNA replication, and the metabolism of lipids and other macromolecules. nih.gov For example, AMP-activated protein kinase (AMPK), a key cellular energy sensor, has been implicated in a feedback loop with cAMP signaling. Studies in human myoblasts show a reverse correlation between AMPK activity and the fractional activity of glycogen synthase, suggesting that AMPK may inhibit energy-consuming processes like glycogen synthesis while promoting glucose flux through glycolysis. diabetesjournals.org

Furthermore, cAMP signaling pathways can influence the transcription of genes that control metabolic enzymes. nih.gov PKA can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB). open.edu Phosphorylated CREB then binds to cAMP response elements (CREs) in the promoters of specific genes, thereby activating their transcription and leading to longer-term changes in the cell's metabolic capacity. open.edu

Table 2: Diverse Metabolic Roles of Cyclic AMP

Cellular Survival and Apoptosis Pathways

The cyclic AMP signaling pathway plays a complex and often dual role in determining cell fate, capable of promoting either cell survival or programmed cell death (apoptosis). oup.comnih.gov This response is highly context-dependent, varying significantly between different cell types and the specific cellular environment. oup.comnih.gov Increases in intracellular cAMP can be pro-apoptotic in numerous cell types, including various malignant cells like lymphomas and leukemias. nih.govoncotarget.com Conversely, in other cells, such as certain leukocytes and macrophages, elevated cAMP is reported to be anti-apoptotic. oncotarget.com

The pro-apoptotic effects of cAMP are generally mediated through PKA. nih.govpnas.org In S49 T-lymphoma cells, for example, cAMP signaling converges on the induction of the pro-apoptotic protein Bim, which triggers mitochondria-dependent apoptosis. pnas.org PKA activation can also lead to the phosphorylation of the transcription factor CREB, which is directly implicated in cAMP-induced apoptosis in leukemia. oncotarget.com

In contrast, the anti-apoptotic actions of cAMP can be mediated by other effectors, such as the Exchange protein activated by cAMP (Epac), or through different downstream signaling cascades. nih.gov In CD34+ hematopoietic precursor cells, cAMP analogs were found to inhibit apoptosis induced by serum deprivation. researchgate.net This protective effect involved the activation of PKA and the PI3K/Akt survival pathway, preventing the loss of mitochondrial membrane potential and the activation of caspase-3. researchgate.net Research has also shown that in some cancer cells, epinephrine (B1671497) can protect against apoptosis by activating PKA, which then leads to the phosphorylation and inactivation of the pro-apoptotic protein Bad. nih.gov This highlights the intricate and often contradictory roles of cAMP in cell survival, making it a critical modulator of cellular life and death decisions. oup.comnih.gov

Advanced Research Methodologies for Cyclic Amp Studies

Synthetic Cyclic AMP Analogs and Their Applications

To overcome the limitations of endogenous cAMP, such as its rapid degradation by phosphodiesterases (PDEs) and poor cell membrane permeability, researchers have synthesized a variety of cAMP analogs. These synthetic compounds are indispensable for probing the distinct roles of the primary cAMP effectors: protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC).

Cell-Permeable Cyclic AMP Analogs (e.g., Dibutyryl Cyclic AMP Sodium, 8-Bromo-Cyclic AMP Sodium)

Analogs like Dibutyryl-cAMP and 8-Bromo-cAMP are modified to readily cross cell membranes and exhibit greater resistance to hydrolysis by PDEs. rndsystems.comscbt.com Dibutyryl-cAMP, with its two butyryl groups, demonstrates enhanced membrane permeability, facilitating its rapid entry into cells where it mimics the action of cAMP. scbt.com This allows for sustained activation of cAMP signaling pathways, making it a valuable tool for studying a wide range of cellular processes. scbt.comnih.gov Similarly, 8-Bromo-cAMP is a cell-permeable analog that effectively activates PKA and is more resistant to PDE degradation than cAMP itself. rndsystems.com This analog has been utilized in diverse research applications, from inducing differentiation and apoptosis in cancer cell lines to promoting the differentiation of induced pluripotent stem cells. rndsystems.com

Site-Selective PKA Activators and Inhibitors (e.g., 8-CPT-Cyclic AMP Sodium, Rp-cAMPS Sodium)

The development of site-selective cAMP analogs has enabled researchers to target specific cAMP-binding sites on the regulatory subunits of PKA, leading to either activation or inhibition of the kinase. 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP) is a potent activator of PKA. medchemexpress.com Conversely, the Rp-diastereomers of cAMP analogs, such as Rp-cAMPS, act as competitive inhibitors of PKA activation. dcchemicals.commdpi.com A notable example is Rp-8-CPT-cAMPS, which combines the features of a lipophilic and a non-hydrolyzable cAMP analog to function as a site-selective inhibitor of PKA types I and II. caymanchem.combiomol.com It achieves this by occupying the cAMP binding sites on the regulatory subunits, thereby preventing the dissociation and activation of the PKA holoenzyme. caymanchem.combiomol.com These tools are critical for distinguishing PKA-dependent signaling events from those mediated by other cAMP effectors.

EPAC-Selective Agonists and Antagonists

The discovery of EPAC as a PKA-independent effector of cAMP necessitated the development of specific pharmacological probes. 8-pCPT-2'-O-Me-cAMP is a widely used EPAC-selective agonist that exhibits a significantly higher affinity for EPAC than for PKA. plos.org This selectivity allows for the specific investigation of EPAC-mediated cellular functions, such as the regulation of insulin (B600854) secretion and vascular inflammation. worktribe.com The development of EPAC-selective antagonists has been more challenging but has yielded valuable tools for research. mdpi.com For instance, ESI-09 is an inhibitor of both EPAC1 and EPAC2, while compounds like ESI-05 and ESI-07 show specificity for EPAC2. mdpi.comahajournals.org These antagonists have been instrumental in delineating the roles of EPAC isoforms in various physiological and pathological processes. nih.gov

Phosphodiesterase Inhibitors in Cyclic AMP Research

Phosphodiesterases (PDEs) are crucial for terminating cAMP signaling by hydrolyzing cAMP to 5'-AMP. nih.gov The use of PDE inhibitors allows for the elevation of intracellular cAMP levels, thereby amplifying and prolonging cAMP-mediated effects. nih.govmdpi.com Different families of PDEs exhibit distinct subcellular localizations and kinetic properties, contributing to the compartmentalization of cAMP signaling. nih.govplos.org For example, PDE3 and PDE10 are major membrane-bound PDEs in certain cell types, while PDE4 is predominantly cytosolic. plos.org Selective PDE inhibitors, such as rolipram (B1679513) for PDE4, are powerful tools to investigate the roles of specific PDE families in regulating localized cAMP pools and downstream cellular responses. nih.govresearchgate.net The inhibition of specific PDEs can have profound effects, for instance, PDE4 inhibitors have been shown to reverse memory deficits in certain experimental models. nih.gov

Spatiotemporal Dynamics and Imaging Techniques

Recent technological advancements have enabled the visualization of cAMP dynamics in living cells with high spatial and temporal resolution, revealing the intricate organization of cAMP signaling into localized microdomains. nih.govnih.gov

Fluorescence Resonance Energy Transfer (FRET)-Based Biosensors for Cyclic AMP

FRET-based biosensors have revolutionized the study of cAMP signaling by allowing for real-time monitoring of cAMP fluctuations within living cells. nih.govspringernature.com These genetically encoded sensors are typically composed of a cAMP-binding domain, such as that from PKA or EPAC, flanked by a pair of fluorescent proteins, like cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). nih.gov The binding of cAMP to the sensor induces a conformational change that alters the distance or orientation between the two fluorescent proteins, leading to a change in FRET efficiency. nih.gov This change in FRET can be measured by microscopy, providing a dynamic readout of cAMP concentration in different subcellular compartments. nih.govucl.ac.uk EPAC-based FRET sensors have been particularly valuable for visualizing localized cAMP signals and understanding their role in specific cellular functions. springernature.comucl.ac.uk

Interactive Data Table: Key Synthetic Cyclic AMP Analogs

| Compound Name | Primary Target(s) | Primary Action | Key Research Applications |

|---|---|---|---|

| Dibutyryl Cyclic AMP Sodium | PKA, EPAC | Agonist | General studies of cAMP signaling, mimicking endogenous cAMP effects with enhanced cell permeability. scbt.comnih.govnih.gov |

| 8-Bromo-Cyclic AMP Sodium | PKA | Agonist | Inducing cell differentiation and apoptosis, studying PKA-mediated pathways. rndsystems.comscbt.com |

| 8-CPT-Cyclic AMP Sodium | PKA, EPAC | Agonist | Potent activation of PKA and EPAC, studying downstream signaling cascades. medchemexpress.comdcchemicals.com |

| Rp-cAMPS Sodium | PKA | Antagonist | Competitive inhibition of PKA activation, dissecting PKA-dependent pathways. dcchemicals.com |

| Rp-8-CPT-cAMPS Sodium | PKA (site-selective) | Antagonist | Site-selective inhibition of PKA isozymes, preventing holoenzyme activation. dcchemicals.comcaymanchem.combiomol.com |

| 8-pCPT-2'-O-Me-cAMP | EPAC | Agonist | Selective activation of EPAC over PKA, studying EPAC-specific functions. plos.org |

| ESI-09 | EPAC1, EPAC2 | Antagonist | Inhibition of both EPAC1 and EPAC2 activity. ahajournals.orgnih.gov |

Applications in Subcellular Compartments

A key feature of unimolecular cAMP sensors is their targetability to specific subcellular compartments, enabling the study of localized cAMP signals, often referred to as cAMP nanodomains or microdomains. mdpi.comnih.govportlandpress.com By fusing the sensor to specific targeting sequences or proteins, researchers can monitor cAMP dynamics in organelles such as the nucleus, mitochondria, and primary cilia, as well as at the plasma membrane. frontiersin.orgnih.gov

This targeted approach has been instrumental in revealing that cAMP signaling is not a uniform event throughout the cell but is highly compartmentalized. d-nb.inforesearchgate.net For example, FRET-based sensors have been used to detail the components of signaling complexes (signalosomes) in different compartments of cardiomyocytes. mdpi.com Studies have shown that distinct localizations of G-protein coupled receptors (GPCRs) at the plasma membrane can lead to specific cAMP responses. nih.gov

In the nucleus, cAMP regulates transcription through the activation of cAMP-responsive element binding protein (CREB) by PKA. nih.gov Sensors targeted to the nucleus have allowed for the direct visualization of cAMP dynamics that lead to this activation. frontiersin.org